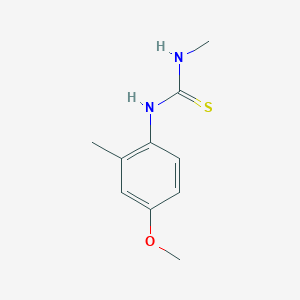![molecular formula C13H15N3OS2 B5779037 N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of thioamides and has been studied extensively for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide is its high potency and selectivity. It has been shown to exhibit high activity against various targets with minimal off-target effects. Additionally, it has good stability and solubility, making it suitable for use in various experimental setups.
However, one of the limitations of N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide is its potential toxicity. It has been shown to exhibit cytotoxicity in certain cell types at high concentrations. Therefore, careful dose optimization and toxicity testing are required before its use in in vivo studies.
Orientations Futures
There are several future directions for the research on N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide. One potential direction is the development of novel derivatives with improved potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action and to identify potential new targets for this compound. Finally, in vivo studies are needed to evaluate the efficacy and safety of this compound in animal models of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide involves the reaction of 4-methylbenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thioacetic acid to form the final product. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been studied for its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-3-5-11(6-4-9)14-12(17)7-8-18-13-16-15-10(2)19-13/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQIXDZRGSOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)

![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)


![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)

![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)